molecular formula C9H8ClNO2 B14948691 3-Chloro-2-oxo-N-phenylpropanamide

3-Chloro-2-oxo-N-phenylpropanamide

Cat. No.: B14948691
M. Wt: 197.62 g/mol
InChI Key: GRBITXFMEHUYIS-UHFFFAOYSA-N
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Description

3-Chloro-2-oxo-N-phenylpropanamide is a chloro-substituted propanamide derivative featuring a ketone group at the 2-position and an N-phenyl substituent. Its molecular structure (C${10}$H${9}$ClNO$_2$) comprises a propanamide backbone with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive chloro and ketone groups, which enable diverse derivatization pathways.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-chloro-2-oxo-N-phenylpropanamide

InChI

InChI=1S/C9H8ClNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)

InChI Key

GRBITXFMEHUYIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-oxo-N-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoyl chloride with aniline (phenylamine) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, can be adapted for continuous production. This method minimizes the formation of side products and allows for scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like nitric acid (HNO3) or bromine (Br2).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of 3-chloro-2-hydroxy-N-phenylpropanamide.

    Oxidation: Formation of nitrated or halogenated phenyl derivatives.

Scientific Research Applications

3-Chloro-2-oxo-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) logP (Calculated/Reported) Applications/Notes
3-Chloro-2-oxo-N-phenylpropanamide C${10}$H${9}$ClNO$_2$ 3-Cl, 2-oxo, N-phenyl ~212.64 ~1.8 (estimated) Intermediate for polymers/pharmaceuticals
3-Chloro-N-(2-oxo-2-phenylethyl)propanamide () C${11}$H${11}$ClN$2$O$2$ 3-Cl, N-(2-oxo-2-phenylethyl) 262.67 ~2.3 Agrochemical research (e.g., trifluoromethyl analogs)
N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide () C${18}$H${17}$ClNO$_2$ 3-oxo-3-phenyl, N-(2-chloro-4,6-dimethylphenyl) 332.79 ~3.5 Likely pharmaceutical intermediate (steric hindrance)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide () C${15}$H${15}$FN$_2$O 2-(3-fluoroanilino), N-phenyl 258.29 ~2.8 Bioactive scaffold (fluorine enhances binding affinity)
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide () C${22}$H${21}$F$3$FeN$2$O$_5$ Ferrocenyl, hydroxy, nitro, trifluoromethyl 542.25 +12 (corrected logP) Anticancer/antimicrobial studies (redox-active ferrocene)
3-Chloro-N-(3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl)propanamide () C${15}$H${12}$Cl$3$N$2$O$_3$S Tri-chloro, sulfamoyl 430.69 ~3.9 Herbicide development (multisubstituted sulfonamide)

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The chlorine atom in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups in analogs improve metabolic stability and lipophilicity . The 2-oxo group in the target compound enables keto-enol tautomerism, which is absent in non-ketonic analogs like 2-[(3-fluorophenyl)amino]-N-phenylpropanamide .

Molecular Weight and logP :

  • Lower molecular weight (~212.64) and moderate logP (~1.8) suggest better solubility than bulkier analogs like N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (logP ~3.5), which may face bioavailability challenges .
  • The ferrocene-containing compound () exhibits exceptionally high logP (+12) due to hydrophobic and hydrogen-bonding effects, limiting its use to topical or in vitro applications .

Applications: The target compound’s simplicity makes it a versatile intermediate for polyimide monomers (cf. 3-chloro-N-phenyl-phthalimide in ) or peptidomimetics (). In contrast, multisubstituted derivatives (e.g., ’s tri-chloro-sulfamoyl analog) are tailored for agrochemicals, leveraging halogenated motifs for pest resistance .

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